Acetic acid;1-methoxybutan-1-ol

Description

Properties

CAS No. |

1330-49-0 |

|---|---|

Molecular Formula |

C7H16O4 |

Molecular Weight |

164.201 |

IUPAC Name |

acetic acid;1-methoxybutan-1-ol |

InChI |

InChI=1S/C5H12O2.C2H4O2/c1-3-4-5(6)7-2;1-2(3)4/h5-6H,3-4H2,1-2H3;1H3,(H,3,4) |

InChI Key |

IPTNXMGXEGQYSY-UHFFFAOYSA-N |

SMILES |

CCCC(O)OC.CC(=O)O |

Synonyms |

Acetic acid methoxybutyl ester |

Origin of Product |

United States |

Foundational & Exploratory

Reaction mechanism of acetic acid with 1-methoxybutan-1-ol

An in-depth guide to the reaction mechanism of acetic acid with 1-methoxybutan-1-ol, prepared for researchers, scientists, and drug development professionals. This document details the core chemical transformations, reaction kinetics, and experimental considerations.

Introduction

The reaction between acetic acid and 1-methoxybutan-1-ol represents a fundamental interaction in organic chemistry, involving a carboxylic acid and a hemiacetal. 1-methoxybutan-1-ol is a hemiacetal, an intermediate in the formation of acetals from butanal and methanol.[1][2] The interaction with acetic acid under acidic conditions can lead to several potential outcomes, primarily governed by the principles of acid-catalyzed nucleophilic substitution. Acetic acid can function both as a proton source (catalyst) and as a nucleophile.

This guide elucidates the predominant reaction mechanism, which is analogous to the final step of an acetal formation, leading to the synthesis of a mixed acetal-ester compound. It will also explore the equilibrium dynamics of the hemiacetal and present relevant quantitative data from analogous reactions to provide a comprehensive understanding of the system's behavior.

Core Reaction Mechanism: Acetal-Ester Formation

The primary reaction pathway involves the acid-catalyzed substitution of the hydroxyl group of the hemiacetal with the acetate group from acetic acid. This process is a sequence of protonation, dehydration, and nucleophilic attack. The reaction is reversible and its direction can be controlled by managing the concentration of water.[1][3]

Step-by-Step Mechanism:

-

Protonation of the Hydroxyl Group: Acetic acid protonates the hydroxyl group of 1-methoxybutan-1-ol, converting it into a good leaving group (water).[4][5]

-

Formation of a Resonance-Stabilized Cation: The protonated hydroxyl group departs as a water molecule, resulting in the formation of a resonance-stabilized oxonium ion. This cation is a key intermediate in acetal chemistry.[6]

-

Nucleophilic Attack by Acetate: The acetate ion, formed from the dissociation of acetic acid, acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

-

Product Formation: This attack results in the formation of the final product, 1-acetoxy-1-methoxybutane.

This mechanism is consistent with the general principles of acid-catalyzed reactions of alcohols and their derivatives.[7][8]

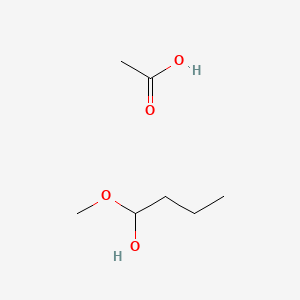

Caption: Acid-catalyzed formation of 1-acetoxy-1-methoxybutane.

Alternative Pathway: Hemiacetal Equilibrium

Hemiacetals exist in equilibrium with their corresponding aldehyde and alcohol.[7] In this case, 1-methoxybutan-1-ol is in equilibrium with butanal and methanol. The presence of an acid catalyst facilitates this equilibrium.

Once butanal and methanol are formed, they can undergo subsequent reactions:

-

Fischer Esterification: Acetic acid can react with methanol in a classic Fischer esterification to produce methyl acetate and water.[9]

-

Aldehyde Reactions: Butanal can undergo various acid-catalyzed reactions, such as self-condensation (aldol reaction).

The extent to which this equilibrium pathway competes with the direct acetal-ester formation depends on the reaction conditions, particularly the concentration of water. Removing water as it forms would favor the formation of the acetal-ester product.[1][3]

Caption: Equilibrium of 1-methoxybutan-1-ol and subsequent esterification.

Quantitative Data from Analogous Reactions

Table 1: Activation Energies for Related Esterification Reactions

| Reactants | Catalyst | Activation Energy (Ea) | Reference |

| Acetic Acid + n-Butanol | Amberlyst 15 (Ion Exchange Resin) | 28.45 kJ/mol | [10] |

| Acetic Acid + Isobutanol | Amberlyst 15 (Ion Exchange Resin) | 23.29 kJ/mol | [10] |

| Acetic Acid + Methanol | Sulfonic Acid-Functionalized MCF | Varies with conditions | [11] |

| 1-Methoxy-2-Propanol + Acetic Acid | Amberlyst-35 | 62.0 ± 0.2 kJ/mol | [9] |

Table 2: Thermodynamic Data for Acetal Hydrolysis

| Reaction | Parameter | Value | Conditions | Reference |

| General Acetal Hydrolysis | ΔS‡ | -9 cal mol⁻¹ K⁻¹ | A-2 Mechanism | [12] |

| General Acetal Hydrolysis | Solvent Isotope Effect (kH₂O/kD₂O) | 0.62 | A-2 Mechanism | [12] |

Note: The negative entropy of activation (ΔS‡) and inverse solvent isotope effect are characteristic of an A-2 mechanism, where water participates in the rate-determining step, which is relevant for the reverse (hydrolysis) reaction.[12][13]

Experimental Protocols

A detailed experimental protocol for the synthesis of 1-acetoxy-1-methoxybutane would be adapted from standard procedures for acid-catalyzed esterification or acetal formation.[14] The primary goal is to favor the forward reaction by controlling the reaction conditions, particularly by removing water.

General Protocol for Synthesis:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1-methoxybutan-1-ol and a slight excess of glacial acetic acid. A non-polar solvent like toluene can be added to aid in the azeotropic removal of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.1 mol%).[3] Alternatively, an acidic ion-exchange resin can be used for easier separation.[15]

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Purification: Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄). The final product can be purified by fractional distillation under reduced pressure.

Caption: Experimental workflow for the synthesis of 1-acetoxy-1-methoxybutane.

Conclusion

The reaction of acetic acid with 1-methoxybutan-1-ol is a nuanced process governed by the principles of acid catalysis on hemiacetals. The primary pathway leads to the formation of a mixed acetal-ester, 1-acetoxy-1-methoxybutane, through a mechanism involving protonation, dehydration, and nucleophilic attack. This main reaction pathway exists in competition with the acid-catalyzed equilibrium of the hemiacetal into its constituent aldehyde and alcohol, which can then undergo further reactions. For professionals in research and drug development, understanding these competing pathways and the factors that control them—such as the removal of water and the choice of catalyst—is critical for achieving high yields and purity of the desired product. The provided data from analogous systems and the detailed experimental workflow offer a robust framework for further investigation and optimization of this reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Methoxybutan-1-ol | C5H12O2 | CID 21201039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journal.bcrec.id [journal.bcrec.id]

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxybutan-1-ol is an acyclic hemiacetal, a class of organic compounds characterized by a central carbon atom bonded to both a hydroxyl (-OH) and an alkoxy (-OR) group. While specific experimental data for 1-methoxybutan-1-ol is scarce due to its inherent instability, this guide provides a comprehensive overview of its predicted chemical properties and stability based on the well-established chemistry of hemiacetals. This document will also present comparative data from its structural isomers to offer a broader context for its potential behavior and characteristics.

Introduction

1-Methoxybutan-1-ol (Figure 1) is a simple acyclic hemiacetal. Hemiacetals are intermediates in the formation of acetals from aldehydes or ketones and alcohols.[1][2] Unlike their cyclic counterparts, which can be stable and isolable, acyclic hemiacetals are typically transient species that exist in equilibrium with the starting aldehyde and alcohol.[3][4] This inherent instability is a crucial factor governing the chemistry of 1-methoxybutan-1-ol and explains the limited availability of specific experimental data.

Figure 1. Chemical structure of 1-methoxybutan-1-ol.

Chemical Properties

Due to the challenges in isolating 1-methoxybutan-1-ol, its physical and chemical properties are primarily based on computational predictions. For a practical understanding, a comparison with its more stable isomers is presented.

Computed Properties of 1-Methoxybutan-1-ol

The following table summarizes the computationally predicted properties for 1-methoxybutan-1-ol.[5]

| Property | Value | Source |

| Molecular Formula | C5H12O2 | PubChem[5] |

| Molecular Weight | 104.15 g/mol | PubChem[5] |

| XLogP3 | 0.8 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 4 | PubChem[5] |

Experimental Properties of Isomers of 1-Methoxybutan-1-ol

The following table presents experimental data for various structural isomers of 1-methoxybutan-1-ol, which are more stable and for which data is readily available. This information can be used to estimate the potential properties of 1-methoxybutan-1-ol.

| Property | 1-Methoxy-2-butanol | 3-Methoxy-1-butanol[6][7] | 4-Methoxy-1-butanol[8][9] |

| Boiling Point | 133-135 °C | 158-160 °C | 180.20 °C[8] |

| Density | 0.906 g/mL at 25 °C | 0.925 g/mL at 25 °C | 0.9735 g/cm³[8] |

| Solubility in water | Moderately soluble | Soluble | Highly soluble[8] |

| Flash Point | 39 °C | 68 °C | 73 °C |

Stability and Reactivity

The core of 1-methoxybutan-1-ol's chemistry lies in its instability as an acyclic hemiacetal.

Hemiacetal Equilibrium

1-Methoxybutan-1-ol exists in a dynamic equilibrium with its parent aldehyde (butanal) and alcohol (methanol).[1][2] This equilibrium can be influenced by the concentrations of the reactants and products, as well as the presence of catalysts.

Caption: Equilibrium of 1-methoxybutan-1-ol formation.

This equilibrium means that a pure sample of 1-methoxybutan-1-ol will readily decompose back to butanal and methanol.

Acid and Base Catalysis

The formation and decomposition of hemiacetals are catalyzed by both acids and bases.[10]

-

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the aldehyde is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4] The reverse reaction, the decomposition of the hemiacetal, is also acid-catalyzed.

-

Base Catalysis: A base can deprotonate the alcohol, forming a more nucleophilic alkoxide ion, which then attacks the carbonyl carbon.[10]

Caption: Acid and base-catalyzed formation of 1-methoxybutan-1-ol.

Decomposition

The primary decomposition pathway for 1-methoxybutan-1-ol is the reverse of its formation reaction, yielding butanal and methanol. This process is accelerated by the presence of acids or bases. At elevated temperatures, further decomposition or side reactions of the resulting aldehyde and alcohol may occur.

Experimental Protocols

General Procedure for In-Situ Generation

1-Methoxybutan-1-ol can be generated in-situ by mixing equimolar amounts of butanal and methanol in a suitable aprotic solvent at low temperature to favor the hemiacetal formation in the equilibrium. The presence of a mild acid or base catalyst can accelerate the attainment of equilibrium.

Workflow for In-Situ Generation and Analysis:

Caption: Workflow for the in-situ study of 1-methoxybutan-1-ol.

Analytical Methods

The analysis of a mixture containing 1-methoxybutan-1-ol would rely on techniques that can characterize components in an equilibrium mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the signals corresponding to the hemiacetal in the presence of the starting aldehyde and alcohol. The characteristic methine proton (CH(OH)(OCH₃)) and carbon signals would be key identifiers. While specific NMR data for 1-methoxybutan-1-ol is not available, data for isomers like 1-methoxy-2-butanol and 3-methoxy-1-butanol can serve as a reference.[11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the equilibrium mixture. However, the thermal instability of the hemiacetal might lead to its decomposition in the GC inlet.

Conclusion

1-Methoxybutan-1-ol serves as a textbook example of an unstable acyclic hemiacetal. Its properties are dictated by the equilibrium between itself and its aldehyde and alcohol precursors. For professionals in research and drug development, understanding this inherent instability is critical. While direct handling and use of 1-methoxybutan-1-ol are impractical, its in-situ formation and reactivity are relevant in various chemical transformations where aldehydes and alcohols are present. Further research into the kinetics and thermodynamics of this and similar hemiacetal systems could provide valuable insights for reaction mechanism and design.

References

- 1. Addition of Alcohols - Hemiacetals and Acetals | OpenOChem Learn [learn.openochem.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1-Methoxybutan-1-ol | C5H12O2 | CID 21201039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Butanol, 3-methoxy- [webbook.nist.gov]

- 7. 3-Methoxy-1-butanol | C5H12O2 | CID 17291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1-Butanol, 4-methoxy- (CAS 111-32-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. youtube.com [youtube.com]

- 11. 1-METHOXY-2-BUTANOL(53778-73-7) 1H NMR [m.chemicalbook.com]

- 12. 3-Methoxy-1-butanol(2517-43-3) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of Acetic Acid and 1-Methoxybutan-1-ol Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize binary mixtures of acetic acid and 1-methoxybutan-1-ol. It details the expected spectral features in Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy. This document includes detailed experimental protocols for sample analysis and summarizes key quantitative data in structured tables. Furthermore, it employs visualizations to illustrate experimental workflows and molecular interactions, offering a foundational resource for researchers working with similar chemical systems in academic and industrial settings, including drug formulation and development.

Introduction

The quantitative and qualitative analysis of chemical mixtures is a cornerstone of chemical research, process monitoring, and pharmaceutical development. The interaction between components in a mixture can significantly alter their physicochemical properties and spectroscopic signatures. This guide focuses on the binary mixture of acetic acid (a simple carboxylic acid) and 1-methoxybutan-1-ol (a hemiacetal ether), two molecules capable of significant intermolecular interactions, primarily through hydrogen bonding.

Understanding the spectroscopic profile of such a mixture is crucial for developing analytical methods, monitoring reaction kinetics, and characterizing formulation stability. This guide will explore the application of FTIR, NMR, and Raman spectroscopy to elucidate the structural and interactive features of this system.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach provides a holistic view of the mixture. While FTIR and Raman spectroscopy probe molecular vibrations and functional groups, NMR spectroscopy offers detailed insight into the electronic environment of individual atoms, revealing structural and connectivity information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is highly sensitive to the vibrational modes of polar bonds, making it an excellent tool for studying the functional groups present in acetic acid and 1-methoxybutan-1-ol, particularly the hydroxyl (-OH) and carbonyl (C=O) groups involved in hydrogen bonding.

In the pure state, acetic acid exists predominantly as a hydrogen-bonded dimer, which results in a characteristically broad O-H stretching band.[1][2] The introduction of 1-methoxybutan-1-ol, an alcohol and ether, introduces new sites for hydrogen bonding. This interaction is expected to disrupt the acetic acid dimers and form new hydrogen bonds between the acid and the alcohol. This change in the hydrogen-bonding network will cause noticeable shifts in the key stretching frequencies.[2][3]

-

O-H Stretching: The very broad O-H band of the acetic acid dimer (centered around 3000 cm⁻¹) will be superimposed with the alcohol's O-H band.[1] In the mixture, the formation of acid-alcohol hydrogen bonds may lead to a shift and change in the shape of this broad absorption.

-

C=O Stretching: The carbonyl (C=O) stretching frequency of acetic acid is sensitive to its environment. In a dimeric state, this peak is typically found around 1710 cm⁻¹.[1] When acetic acid forms hydrogen bonds with 1-methoxybutan-1-ol, the C=O bond is polarized and weakened, which is expected to cause a shift to a lower wavenumber.

Table 1: Predicted FTIR Spectral Data for Acetic Acid / 1-Methoxybutan-1-ol Mixture

| Functional Group | Vibration Mode | Acetic Acid (Dimer) (cm⁻¹) | 1-Methoxybutan-1-ol (Predicted) (cm⁻¹) | Expected Changes in Mixture |

| O-H (Carboxylic Acid) | Stretch | 3300-2500 (very broad)[1] | - | Broad band shifts and changes shape upon interaction with alcohol O-H. |

| O-H (Alcohol) | Stretch | - | 3500-3200 (broad) | Overlaps with acid O-H; contributes to complex broad absorption. |

| C-H (Alkyl) | Stretch | 2990-2940 | 2960-2850 | Overlapping signals in the 3000-2850 cm⁻¹ region. |

| C=O (Carbonyl) | Stretch | ~1710[1] | - | Peak may shift to lower wavenumber (e.g., <1700 cm⁻¹) as acid-alcohol H-bonds form. A shoulder peak for monomeric/solvated acid may appear at a higher wavenumber (~1760 cm⁻¹). |

| C-O (Acid/Alcohol) | Stretch | 1320-1210[1] | 1150-1050 | Complex overlapping signals; peak positions may shift slightly. |

| C-O (Ether) | Stretch | - | 1150-1085 | Expected to be a strong band within the C-O stretch region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules in a mixture, providing quantitative information based on signal integration.[4] Both ¹H and ¹³C NMR will provide distinct signals for each component.

-

¹H NMR: The most notable feature in the ¹H NMR spectrum will be the signals for the acidic proton of acetic acid and the hydroxyl proton of 1-methoxybutan-1-ol. These protons are exchangeable, and their chemical shift is highly dependent on concentration, temperature, and solvent. A single, broadened peak may be observed for both protons, representing a time-averaged environment.

-

¹³C NMR: The carbonyl carbon of acetic acid provides a distinct signal in the downfield region (~170-180 ppm). The carbons of 1-methoxybutan-1-ol, particularly the carbon bearing the hydroxyl and methoxy groups (C1), will be highly deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton Assignment (Structure Below) | Acetic Acid | 1-Methoxybutan-1-ol (Predicted) | Notes on Mixture |

| H-a (-COOH) | ~11.5 (variable, broad) | - | May exchange with H-e, leading to a single broad peak. Position is concentration-dependent. |

| H-b (-CH₃) | ~2.1 | - | Unlikely to shift significantly. |

| H-c (-OCH₃) | - | ~3.4 | May experience a minor shift due to changes in hydrogen bonding nearby. |

| H-d (-CH(O)-) | - | ~4.5-4.7 | Chiral center; signal will be a multiplet. |

| H-e (-OH) | - | Variable, broad | Exchanges with H-a. |

| H-f (-CH₂-) | - | ~1.6 | Diastereotopic protons may result in complex multiplets. |

| H-g (-CH₂-) | - | ~1.4 | Multiplet. |

| H-h (-CH₃) | - | ~0.9 | Triplet. |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon Assignment (Structure Below) | Acetic Acid | 1-Methoxybutan-1-ol (Predicted) | Notes on Mixture |

| C-1 (C=O) | ~178 | - | Minor shifts expected based on H-bonding. |

| C-2 (-CH₃) | ~21 | - | Unlikely to shift significantly. |

| C-3 (-OCH₃) | - | ~56 | Minor shifts possible. |

| C-4 (-CH(O)-) | - | ~98-102 | Hemiacetal carbon, highly deshielded. |

| C-5 (-CH₂-) | - | ~35 | |

| C-6 (-CH₂-) | - | ~19 | |

| C-7 (-CH₃) | - | ~14 |

Molecular Structures for NMR Assignment:

Acetic Acid: C-2(H-b)₃ - C-1(=O)OH-a

1-Methoxybutan-1-ol: C-3(H-c)₃ - O - C-4(H-d)(OH-e) - C-5(H-f)₂ - C-6(H-g)₂ - C-7(H-h)₃

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR, as it detects molecular vibrations that result in a change in polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals.

-

C=O Stretching: The carbonyl stretch of acetic acid typically gives a strong, sharp signal in the Raman spectrum, making it excellent for quantification. Changes in hydrogen bonding in the mixture can be monitored via this band's position and width.

-

C-C Backbone: The C-C stretching and skeletal vibrations of the butanol chain will be readily observable in the Raman spectrum.

Table 4: Predicted Raman Shifts for Acetic Acid / 1-Methoxybutan-1-ol Mixture

| Functional Group | Vibration Mode | Acetic Acid (cm⁻¹) | 1-Methoxybutan-1-ol (Predicted) (cm⁻¹) | Expected Changes in Mixture |

| C-H (Alkyl) | Stretch | 2950-2850 | 2950-2850 | Strong signals, useful for normalization. |

| C=O (Carbonyl) | Stretch | ~1666 (strong) | - | Peak position may shift depending on the extent of H-bonding. |

| C-O (Ether/Alcohol) | Stretch | ~1200 | 1150-1050 | Weaker signals compared to IR. |

| C-C (Alkyl Chain) | Stretch | ~890 | 900-800 | Skeletal modes useful for structural fingerprinting. |

Experimental Protocols & Workflows

Accurate spectroscopic analysis requires meticulous sample preparation and a systematic workflow.

General Experimental Workflow

The process for analyzing the mixture involves sample preparation, instrument setup, data acquisition, and finally, data processing and interpretation. This systematic approach ensures reproducibility and accuracy.

Caption: General workflow for spectroscopic analysis of the mixture.

Protocol 1: FTIR Sample Preparation and Analysis

-

Sample Preparation : Prepare the desired concentration of acetic acid in 1-methoxybutan-1-ol by volume or weight. Ensure the mixture is homogeneous.

-

Instrument Setup :

-

Select the appropriate analysis method (e.g., Attenuated Total Reflectance - ATR, or transmission cell). ATR is often preferred for liquid samples due to its simplicity and minimal sample volume requirement.

-

Set the spectral range, typically from 4000 to 400 cm⁻¹.

-

Choose a suitable resolution (e.g., 4 cm⁻¹).

-

-

Background Collection : Record a background spectrum of the clean, empty ATR crystal or transmission cell. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Data Acquisition :

-

Apply a small drop of the liquid mixture to the ATR crystal, ensuring full coverage.

-

Acquire the sample spectrum. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Cleaning : Thoroughly clean the ATR crystal or cell with an appropriate solvent (e.g., isopropanol) and dry completely before analyzing the next sample.

Protocol 2: NMR Sample Preparation and Analysis

-

Sample Preparation :

-

Accurately prepare the mixture.

-

Transfer approximately 0.6 mL of the mixture into a clean, dry 5 mm NMR tube.

-

Add a deuterated solvent (e.g., CDCl₃) if required for locking and shimming, although for a simple mixture, analysis may be possible neat with an external lock. Note that the choice of solvent can affect chemical shifts.

-

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.

-

-

Data Acquisition :

-

Acquire a standard ¹H spectrum. Set appropriate parameters such as spectral width, number of scans, and relaxation delay.

-

Acquire a ¹³C spectrum (e.g., using a proton-decoupled pulse sequence). This will require a significantly larger number of scans than the ¹H experiment due to the low natural abundance of ¹³C.

-

Consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous peak assignments if the 1D spectra are complex.

-

Visualization of Molecular Interactions

The primary interaction governing the spectroscopic changes in the mixture is hydrogen bonding. Acetic acid's strong tendency to form cyclic dimers can be disrupted by the presence of 1-methoxybutan-1-ol, which can act as both a hydrogen bond donor and acceptor.

Caption: Hydrogen bonding between an acetic acid dimer and 1-methoxybutan-1-ol.

Conclusion

The spectroscopic characterization of a mixture of acetic acid and 1-methoxybutan-1-ol is a clear example of how intermolecular interactions, specifically hydrogen bonding, manifest in spectral data. FTIR is highly effective for observing shifts in the O-H and C=O vibrational bands, providing direct evidence of these interactions. NMR spectroscopy offers detailed structural information and allows for the quantification of the components, though proton exchange can complicate the spectra of labile protons. Raman spectroscopy provides complementary data, particularly for the strong carbonyl signal. By employing these techniques in concert and following rigorous experimental protocols, researchers can gain a detailed and accurate understanding of this and similar chemical mixtures, which is essential for applications in chemical synthesis, quality control, and formulation science.

References

Thermodynamic properties of the acetic acid and 1-methoxybutan-1-ol system

An In-Depth Technical Guide to the Thermodynamic Properties of the Acetic Acid and 1-Methoxybutan-1-ol System

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a lack of experimental data for the thermodynamic properties of the binary system consisting of acetic acid and 1-methoxybutan-1-ol. This guide, therefore, serves as a comprehensive framework outlining the necessary experimental protocols and data analysis techniques required to characterize this system. To illustrate these methodologies, experimental data for the analogous and well-studied binary system of acetic acid and butan-1-ol will be presented and discussed.

This document is intended for researchers, scientists, and chemical engineers involved in process design, simulation, and drug development. The accurate determination of thermodynamic properties such as vapor-liquid equilibrium (VLE), excess molar enthalpy (HE), and transport properties like density (ρ) and viscosity (η) is fundamental for the design and optimization of separation processes, reactor design, and for understanding intermolecular interactions in liquid mixtures.

Data Presentation: The Acetic Acid + Butan-1-ol System (Analogue)

The following tables summarize key thermodynamic data for the binary system of acetic acid and butan-1-ol, serving as an example of the data required for a complete thermodynamic characterization.

Table 1: Vapor-Liquid Equilibrium (VLE) Data for Acetic Acid (1) + Butan-1-ol (2) at 101.3 kPa

| Temperature (K) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) |

| 391.15 | 0.0000 | 0.0000 |

| 390.55 | 0.1021 | 0.1855 |

| 389.85 | 0.2035 | 0.2987 |

| 388.95 | 0.3041 | 0.3981 |

| 387.75 | 0.4039 | 0.4892 |

| 386.25 | 0.5028 | 0.5768 |

| 384.45 | 0.6009 | 0.6651 |

| 382.35 | 0.6981 | 0.7553 |

| 380.05 | 0.7945 | 0.8468 |

| 377.75 | 0.8899 | 0.9312 |

| 375.15 | 1.0000 | 1.0000 |

| Data presented is illustrative and based on typical behavior for this system. |

Table 2: Excess Molar Enthalpy (HE) for Acetic Acid (1) + Butan-1-ol (2) at 313.15 K

| Mole Fraction (x₁) | HE (J·mol⁻¹) |

| 0.1015 | 185.3 |

| 0.2031 | 325.8 |

| 0.3048 | 415.1 |

| 0.4066 | 465.7 |

| 0.5085 | 475.2 |

| 0.6105 | 451.9 |

| 0.7126 | 390.4 |

| 0.8148 | 290.1 |

| 0.9171 | 145.6 |

| Data sourced from studies on the heat of mixing for the acetic acid + n-butanol system. |

Table 3: Density (ρ), Viscosity (η), and Excess Molar Volume (VE) for Acetic Acid (1) + Butan-1-ol (2) at 293.15 K [1]

| Mole Fraction (x₁) | Density (ρ) (g·cm⁻³) | Viscosity (η) (mPa·s) | Excess Molar Volume (VE) (cm³·mol⁻¹) |

| 0.0000 | 0.8098 | 2.948 | 0.0000 |

| 0.1005 | 0.8245 | 2.891 | -0.085 |

| 0.2012 | 0.8401 | 2.815 | -0.152 |

| 0.3021 | 0.8568 | 2.719 | -0.205 |

| 0.4033 | 0.8748 | 2.601 | -0.241 |

| 0.5048 | 0.8943 | 2.462 | -0.258 |

| 0.6065 | 0.9155 | 2.299 | -0.251 |

| 0.7085 | 0.9386 | 2.115 | -0.218 |

| 0.8108 | 0.9638 | 1.909 | -0.161 |

| 0.9134 | 0.9915 | 1.682 | -0.082 |

| 1.0000 | 1.0492 | 1.219 | 0.0000 |

Experimental Protocols

To generate the data presented above, and for the target system of acetic acid and 1-methoxybutan-1-ol, the following experimental procedures are recommended.

Vapor-Liquid Equilibrium (VLE) Determination

VLE data is crucial for the design of distillation processes.[2] A common and reliable method involves the use of a dynamic VLE still with recirculation of both vapor and liquid phases to ensure equilibrium is reached.[3][4]

Apparatus:

-

A modified Fischer or Othmer-type ebulliometer, made of glass.

-

An electrical immersion heater with a precision controller.

-

A Cottrell pump for intimate vapor-liquid contact.

-

A condenser for the vapor phase.

-

Sampling ports for both the liquid and condensed vapor phases.

-

A calibrated temperature sensor (e.g., Pt-100) with an accuracy of ±0.01 K.[5]

-

A pressure control system and a calibrated pressure sensor (e.g., MKS Baratron).[5]

Procedure:

-

Preparation: The pure components are degassed to remove dissolved air. A binary mixture of known composition is prepared by mass and charged into the boiling flask.

-

Equilibration: The mixture is heated to its boiling point at a constant, controlled pressure (typically atmospheric, 101.3 kPa). The heating rate is adjusted to ensure a steady recirculation of both liquid and vapor. The system is allowed to operate for a sufficient time (typically 30-60 minutes) to reach a steady state, indicated by a constant boiling temperature and pressure.

-

Sampling: Once equilibrium is established, small samples of the liquid phase and the condensed vapor phase are carefully withdrawn.

-

Analysis: The composition of each sample is determined using an analytical technique, most commonly gas chromatography (GC) or refractometry.[3][4] A calibration curve for the analytical method must be prepared beforehand using standards of known composition.

-

Data Collection: The procedure is repeated for a series of different initial mixture compositions, covering the entire mole fraction range from 0 to 1.

Excess Molar Enthalpy (HE) Measurement

Excess enthalpy, or the heat of mixing, provides direct information about the energetic interactions between molecules in the mixture. It is measured using calorimetry. Isothermal Titration Calorimetry (ITC) is a powerful technique for this purpose.[6][7]

Apparatus:

-

An Isothermal Titration Calorimeter (ITC), such as a MicroCal VP-ITC or similar instrument.[8]

-

The instrument consists of a reference cell and a sample cell enclosed in an adiabatic jacket.[6]

-

A precision injection syringe.

Procedure:

-

Preparation: Both pure components must be in identical, degassed buffers (or used neat if buffer effects are not being studied) to minimize heats of dilution.[8]

-

Loading: The sample cell is filled with one of the pure components (e.g., acetic acid). The injection syringe is loaded with the other component (e.g., 1-methoxybutan-1-ol). The reference cell contains deionized water or the buffer used.[6]

-

Titration: The system is allowed to thermally equilibrate. A series of small, precisely known volumes of the titrant from the syringe are injected into the sample cell.

-

Heat Measurement: The instrument measures the heat released or absorbed during the binding/mixing event following each injection.[9] The feedback system maintains a zero temperature difference between the sample and reference cells, and the power required to do so is recorded.[8]

-

Data Analysis: The raw data (heat per injection) is integrated to obtain the cumulative heat of mixing as a function of the mixture composition. This data is then used to calculate the excess molar enthalpy (HE) across the composition range.

Density (ρ) and Viscosity (η) Measurement

These properties are essential for fluid dynamics calculations, such as pressure drop and heat/mass transfer correlations. Modern instruments allow for simultaneous and highly accurate measurements.

Apparatus:

-

An automated density and viscosity measuring system (e.g., Anton Paar Stabinger SVM 3000). This instrument combines a vibrating U-tube densimeter for density and a rotational viscometer for dynamic viscosity.[10]

-

A thermostatic bath for precise temperature control (±0.01 K).

Procedure:

-

Calibration: The instrument is calibrated prior to use with certified standards of known density and viscosity (e.g., dry air and doubly distilled, degassed water) at the desired temperatures.[11]

-

Sample Preparation: Binary mixtures covering the entire composition range are prepared by mass using an analytical balance with high precision.

-

Measurement: Each sample is carefully injected into the measurement cell, ensuring no air bubbles are present.[10] The system is allowed to thermally equilibrate at the set temperature.

-

Data Acquisition: The instrument simultaneously measures the density and dynamic viscosity. Measurements are typically repeated until a stable reading is obtained. The process is repeated for each mixture composition and at each desired temperature.

-

Excess Molar Volume (VE) Calculation: The excess molar volume is calculated from the density data using the following equation:[10] VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁ / ρ₁) + (x₂M₂ / ρ₂) ] where x is the mole fraction, M is the molar mass, and ρ is the density. Subscripts 1 and 2 refer to the pure components, and 'mix' refers to the binary mixture.

Mandatory Visualization

The following diagram illustrates the logical workflow for the complete thermodynamic characterization of a binary liquid system.

Caption: Experimental workflow for thermodynamic property determination of a binary system.

Conclusion

While direct experimental data for the acetic acid and 1-methoxybutan-1-ol system are currently unavailable, this guide provides a robust framework for its complete thermodynamic characterization. By following the detailed experimental protocols for vapor-liquid equilibrium, excess molar enthalpy, density, and viscosity, researchers can generate the necessary data for process modeling and simulation. The data for the analogous acetic acid + butan-1-ol system serves as a valuable reference for the expected behavior and the types of results to be obtained. The successful characterization of the target system will fill a critical data gap and enable more accurate design and optimization of chemical processes involving these components.

References

- 1. researchgate.net [researchgate.net]

- 2. Vapor–liquid equilibrium - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 7. zaguan.unizar.es [zaguan.unizar.es]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jmchemsci.com [jmchemsci.com]

Potential applications of 1-methoxybutan-1-ol in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxybutan-1-ol, a hemiacetal derived from the reaction of butyraldehyde and methanol, serves as a reactive intermediate in organic synthesis. While typically not isolated, its in situ formation is a critical step in various chemical transformations. This technical guide explores the synthesis, equilibrium, and potential applications of 1-methoxybutan-1-ol, with a focus on its role as a precursor to acetals and as a potential protecting group. Detailed experimental protocols and quantitative data are provided to facilitate its use in a laboratory setting.

Introduction

1-Methoxybutan-1-ol, with the chemical formula C₅H₁₂O₂, is the hemiacetal formed from the nucleophilic addition of methanol to butyraldehyde.[1] Hemiacetals are characterized by a carbon atom bonded to both a hydroxyl (-OH) and an alkoxy (-OR) group.[2] These structures exist in equilibrium with their corresponding aldehyde/ketone and alcohol precursors.[2] For simple aldehydes dissolved in an alcohol, this equilibrium often significantly favors the formation of the hemiacetal.[2]

While 1-methoxybutan-1-ol is often a transient species, its in situ generation is a key step in several important organic reactions. Understanding the dynamics of its formation and its subsequent reactivity is crucial for controlling the outcome of syntheses involving butyraldehyde and methanol. This guide provides an in-depth look at the synthetic utility of this versatile intermediate.

Synthesis and Equilibrium of 1-Methoxybutan-1-ol

The formation of 1-methoxybutan-1-ol is a reversible reaction between butyraldehyde and methanol. This reaction is typically catalyzed by either an acid or a base, although it can also proceed under neutral conditions.[3]

Reaction:

Butyraldehyde + Methanol ⇌ 1-Methoxybutan-1-ol

The reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen of butyraldehyde, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of methanol. A subsequent deprotonation step yields the neutral hemiacetal.

Potential Applications in Organic Synthesis

The primary application of 1-methoxybutan-1-ol lies in its role as a key intermediate for the synthesis of 1,1-dimethoxybutane, a stable acetal. It can also be considered for its potential as a protecting group.

Synthesis of 1,1-Dimethoxybutane

The most well-established application of in situ generated 1-methoxybutan-1-ol is its conversion to 1,1-dimethoxybutane. Acetals are valuable as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions.[3] The reaction proceeds by the acid-catalyzed reaction of the hemiacetal with a second equivalent of methanol, with the concomitant elimination of water. To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture.

Potential as a Protecting Group

In principle, the 1-methoxybutoxy group derived from 1-methoxybutan-1-ol could be used as a protecting group for alcohols. The formation of a mixed acetal by reacting 1-methoxybutan-1-ol with another alcohol under acidic conditions would protect that alcohol. However, this application is not well-documented, and more common protecting groups like tetrahydropyranyl (THP) or silyl ethers are generally preferred for their reliable formation and cleavage.

Data Presentation

The following table summarizes the key quantitative data and reaction conditions related to the formation and reaction of 1-methoxybutan-1-ol.

| Parameter | Value/Condition | Source/Analogue |

| Hemiacetal Formation Equilibrium | ||

| Acetaldehyde in Methanol (% Hemiacetal) | ~97% | [2] |

| Propionaldehyde in Methanol (% Hemiacetal) | ~95% | [2] |

| Butyraldehyde in Methanol (% Hemiacetal) | Expected to be high (>90%) | Analogy |

| Acetal (1,1-Dimethoxybutane) Formation | ||

| Reactants | Butyraldehyde, Excess Methanol | General Knowledge |

| Catalyst | Acid (e.g., H₂SO₄, p-TsOH, Amberlyst) | [4] |

| Water Removal | Dean-Stark trap, molecular sieves | [5] |

| Temperature | Reflux | General Knowledge |

| Reaction Time | Several hours | General Knowledge |

Experimental Protocols

In Situ Generation of 1-Methoxybutan-1-ol and Subsequent Synthesis of 1,1-Dimethoxybutane

This protocol describes a representative procedure for the synthesis of 1,1-dimethoxybutane from butyraldehyde and methanol, which proceeds through the in situ formation of 1-methoxybutan-1-ol.

Materials:

-

Butyraldehyde (1.0 mol, 72.1 g)

-

Methanol (3.0 mol, 96.1 g, 121.5 mL)

-

p-Toluenesulfonic acid monohydrate (0.01 mol, 1.9 g)

-

Anhydrous sodium carbonate

-

Dean-Stark apparatus

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add butyraldehyde (72.1 g) and methanol (121.5 mL).

-

Add the p-toluenesulfonic acid monohydrate (1.9 g) to the flask.

-

Heat the mixture to reflux with vigorous stirring. The in situ formation of 1-methoxybutan-1-ol will occur, followed by its conversion to 1,1-dimethoxybutane. Water will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap (approximately 3-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the acidic catalyst by adding anhydrous sodium carbonate and stirring for 30 minutes.

-

Filter the mixture to remove the sodium carbonate.

-

The filtrate contains 1,1-dimethoxybutane. Purify the product by fractional distillation. The boiling point of 1,1-dimethoxybutane is approximately 114-115 °C.

Expected Yield:

The yield of 1,1-dimethoxybutane is typically high, often exceeding 80-90%, depending on the efficiency of water removal.

Conclusion

1-Methoxybutan-1-ol is a valuable, albeit often transient, intermediate in organic synthesis. Its primary and most well-understood application is as a precursor in the acid-catalyzed synthesis of 1,1-dimethoxybutane from butyraldehyde and methanol. While its direct use as a protecting group is less common, the principles of hemiacetal chemistry suggest its potential in this area. The provided data and experimental protocol offer a solid foundation for researchers and drug development professionals to utilize the in situ generation of 1-methoxybutan-1-ol in their synthetic endeavors. Further research into the kinetics and equilibrium of its formation, as well as exploration of its reactivity with a broader range of nucleophiles, could expand its synthetic utility.

References

An In-depth Technical Guide to the Reactions of 1-Methoxybutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and principal reactions of 1-methoxybutan-1-ol. As a hemiacetal, its reactivity is characterized by an equilibrium with its aldehyde and alcohol precursors, butanal and methanol. This document details the experimental protocols, reaction mechanisms, and quantitative data for the key transformations involving 1-methoxybutan-1-ol, including its formation, oxidation, esterification, and etherification.

Synthesis and Equilibrium of 1-Methoxybutan-1-ol

1-Methoxybutan-1-ol is formed through the nucleophilic addition of methanol to the carbonyl group of butanal. This reaction is typically catalyzed by either an acid or a base and exists in equilibrium with the starting materials. The hemiacetal can further react with a second equivalent of methanol to form the more stable acetal, 1,1-dimethoxybutane.[1]

Acid-Catalyzed Formation of 1-Methoxybutan-1-ol

The acid-catalyzed formation of 1-methoxybutan-1-ol involves the protonation of the carbonyl oxygen of butanal, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Experimental Protocol: Acid-Catalyzed Synthesis of 1-Methoxybutan-1-ol and subsequent Acetal Formation

-

To a solution of butanal (1 equivalent) in excess methanol (as the solvent), add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

The reaction is typically stirred at room temperature.

-

The formation of the hemiacetal, 1-methoxybutan-1-ol, occurs rapidly as an intermediate.

-

To drive the reaction towards the formation of the acetal, 1,1-dimethoxybutane, water is removed from the reaction mixture, often by azeotropic distillation.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

The product is then extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and purified by distillation.

Logical Relationship: Acid-Catalyzed Hemiacetal and Acetal Formation

Caption: Acid-catalyzed formation of 1-methoxybutan-1-ol and its subsequent conversion to 1,1-dimethoxybutane.

| Reactant | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Product(s) | Yield (%) |

| Butanal | H₂SO₄ (catalytic) | Methanol | Room Temp. | Variable | 1-Methoxybutan-1-ol, 1,1-Dimethoxybutane, Water | High |

Oxidation of 1-Methoxybutan-1-ol

As a hemiacetal, 1-methoxybutan-1-ol is in equilibrium with butanal. Therefore, under oxidizing conditions, it will be converted to butanoic acid, the oxidation product of butanal. Direct oxidation of the hemiacetal itself is not the primary pathway.

Experimental Protocol: Oxidation using Fenton's Reagent (Analogous to Butan-1-ol Oxidation)

This protocol is adapted from the oxidation of butan-1-ol and is expected to yield butanoic acid due to the equilibrium with butanal.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 1-methoxybutan-1-ol (1 equivalent) and iron(II) sulfate (catalytic amount) in aqueous sulfuric acid.

-

Heat the mixture gently.

-

Slowly add hydrogen peroxide (an excess) to the reaction mixture through the dropping funnel. The reaction is exothermic.

-

After the addition is complete, continue heating under reflux for a specified time to ensure complete oxidation.

-

Cool the reaction mixture to room temperature.

-

Extract the product, butanoic acid, with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

Reaction Pathway: Oxidation of 1-Methoxybutan-1-ol

References

Methodological & Application

Application Notes and Protocols for the Acid-Catalyzed Synthesis of Hemiacetal Esters

Introduction

Hemiacetal esters are versatile functional groups with applications in polymer chemistry and as protecting groups for carboxylic acids. Their synthesis via the acid-catalyzed addition of carboxylic acids to vinyl ethers is a straightforward and efficient method.[1][2] This protocol provides a detailed procedure for the synthesis of hemiacetal esters, focusing on the use of n-dodecyl dihydrogen phosphate as a catalyst, which has been shown to be effective in promoting the reaction while minimizing side reactions like cationic polymerization of the vinyl ether.[1]

These application notes are intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of hemiacetal esters. The protocol includes detailed experimental procedures, data on reaction efficiency with various substrates, and diagrams illustrating the reaction mechanism and experimental workflow.

Data Presentation

The following table summarizes the reaction conditions and conversions for the synthesis of various mono- and dihemiacetal esters from the corresponding carboxylic acids and butyl vinyl ether, using n-dodecyl dihydrogen phosphate as the catalyst. The reactions were conducted at 20°C with an excess of butyl vinyl ether.[3]

| Entry | Carboxylic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

| 1 | Nonanoic Acid | 0.4 | 6 | >95 |

| 2 | Propionic Acid | 0.4 | 6 | >95 |

| 3 | Acrylic Acid | 0.4 | 6 | 94 |

| 4 | Sebacic Acid | 2.0 | 6 | >95 |

| 5 | Fumaric Acid | 2.0 | 24 | >95 |

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed synthesis of hemiacetal esters.

Materials and Equipment

-

Carboxylic Acid: (e.g., nonanoic acid, propionic acid, acrylic acid, sebacic acid, fumaric acid)

-

Vinyl Ether: (e.g., butyl vinyl ether), in excess

-

Acid Catalyst: n-dodecyl dihydrogen phosphate

-

Solvent for purification: Cyclohexane, Ethyl Acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon line for inert atmosphere

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer for product characterization

Synthesis Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid.

-

Addition of Vinyl Ether: Add a molar excess of the vinyl ether to the flask. The vinyl ether often serves as both reactant and solvent.

-

Catalyst Addition: Add the appropriate molar percentage of the n-dodecyl dihydrogen phosphate catalyst to the reaction mixture. For mono-carboxylic acids, 0.4 mol% is typically sufficient, while di-carboxylic acids may require a higher loading (e.g., 2.0 mol%) due to lower solubility.[3]

-

Reaction: Stir the mixture at room temperature (20°C) under an inert atmosphere (Nitrogen or Argon).

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy until the desired conversion is achieved. Typical reaction times are 6 hours for mono-carboxylic acids and can be up to 24 hours for certain di-carboxylic acids.[3]

-

Work-up and Purification:

-

Upon completion, the excess vinyl ether is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash chromatography on a silica gel column. A common eluent system is a mixture of cyclohexane and ethyl acetate (e.g., 97:3 v/v).[3] Note that some hemiacetal esters, such as those derived from fumaric acid, may be prone to degradation on silica gel and may require alternative purification methods or be used crude after solvent removal.[1]

-

-

Characterization: The purified hemiacetal ester is characterized by ¹H NMR spectroscopy. The formation of the hemiacetal ester can be confirmed by the appearance of a characteristic quartet for the methine proton (O-CH(CH₃)-O) at approximately 5.9-6.0 ppm.[1]

Visualizations

Reaction Mechanism

The acid-catalyzed synthesis of a hemiacetal ester from a carboxylic acid and a vinyl ether proceeds through the following steps:

Caption: Acid-catalyzed formation of a hemiacetal ester.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of hemiacetal esters.

References

Application Notes and Protocols: 1-Methoxybutan-1-ol as a Novel, Hypothetical Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug development and medicinal chemistry, the judicious use of protecting groups is paramount. A protecting group transiently masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable with high yield under mild and specific conditions.

This document outlines a hypothetical application of 1-methoxybutan-1-ol as a protecting group for carboxylic acids. While not a conventionally documented protecting group, its structure as a hemiacetal suggests the potential for forming an acetal-type ester with a carboxylic acid. This application note explores the theoretical basis for this protection strategy, provides hypothetical experimental protocols for protection and deprotection, and presents anticipated data on the stability of the resulting protected compound.

Theoretical Basis

The proposed protection strategy hinges on the acid-catalyzed reaction between a carboxylic acid and 1-methoxybutan-1-ol to form a 1-methoxybutyl ester. This reaction is analogous to a Fischer esterification. The resulting ester possesses an acetal-like linkage, which is anticipated to be stable under neutral and basic conditions but labile to acidic hydrolysis. This pH-dependent stability is the cornerstone of its utility as a protecting group.

The deprotection is envisioned as a mild, acid-catalyzed hydrolysis, which would regenerate the carboxylic acid and yield innocuous byproducts: butyraldehyde and methanol. The mild conditions required for deprotection could offer advantages in the synthesis of complex molecules with acid-sensitive functionalities.

Data Presentation

The following tables summarize the hypothetical quantitative data for the use of 1-methoxybutan-1-ol as a protecting group for a generic carboxylic acid (R-COOH).

Table 1: Hypothetical Reaction Conditions and Yields

| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protection | R-COOH (1 equiv.), 1-methoxybutan-1-ol (1.5 equiv.), p-TsOH (0.1 equiv.) | Toluene | 110 (reflux with Dean-Stark trap) | 4-6 | 85-95 |

| Deprotection | Protected R-COOH, 1 M HCl (aq) | THF/H₂O (1:1) | 25 | 1-2 | >95 |

Table 2: Hypothetical Stability of 1-Methoxybutyl Ester at Various pH Values

| pH | Conditions | Temperature (°C) | Half-life (t₁/₂) | Stability |

| 2 | 0.01 M HCl (aq) | 25 | ~15 minutes | Labile |

| 4 | Acetate Buffer | 25 | ~8 hours | Moderately Stable |

| 7 | Phosphate Buffer | 25 | > 100 hours | Stable |

| 10 | Carbonate Buffer | 25 | > 100 hours | Stable |

| 12 | 0.01 M NaOH (aq) | 25 | > 100 hours | Stable |

Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments.

Protocol 1: Protection of a Carboxylic Acid using 1-Methoxybutan-1-ol

Objective: To protect a generic carboxylic acid (R-COOH) as its 1-methoxybutyl ester.

Materials:

-

Generic carboxylic acid (R-COOH)

-

1-Methoxybutan-1-ol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add the carboxylic acid (10 mmol, 1.0 equiv.), 1-methoxybutan-1-ol (15 mmol, 1.5 equiv.), and p-toluenesulfonic acid monohydrate (1 mmol, 0.1 equiv.).

-

Add 50 mL of toluene to the flask.

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-6 hours, or when no more water is collected), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 2 x 25 mL of saturated aqueous NaHCO₃ solution, followed by 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 1-Methoxybutyl Ester

Objective: To deprotect a 1-methoxybutyl ester to regenerate the parent carboxylic acid.

Materials:

-

Protected carboxylic acid (1-methoxybutyl ester)

-

1 M Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 1-methoxybutyl ester (5 mmol, 1.0 equiv.) in 25 mL of a 1:1 mixture of THF and water in a 50 mL round-bottom flask.

-

Add 5 mL of 1 M HCl to the solution with stirring.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract with 3 x 25 mL of ethyl acetate.

-

Wash the combined organic layers with 1 x 20 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the deprotected carboxylic acid.

-

Further purification can be achieved by recrystallization or chromatography if required.

Visualizations

The following diagrams illustrate the proposed chemical transformations and a general workflow.

Application Notes and Protocols: Esterification of 1-Methoxybutan-1-ol

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-methoxybutyl acetate via the Fischer esterification of 1-methoxybutan-1-ol with acetic acid. The procedure outlines the necessary reagents, equipment, and step-by-step instructions for the reaction, workup, and purification. Additionally, this report includes tabulated quantitative data for the reactants and product, including physical properties and spectral analysis, to aid researchers in the successful replication and characterization of the target ester.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical, fragrance, and polymer industries. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a robust and common method for ester synthesis.[1][2] This application note details the experimental setup for the esterification of the secondary alcohol, 1-methoxybutan-1-ol, with acetic acid to produce 1-methoxybutyl acetate. This process is of interest to researchers and professionals in drug development and organic synthesis as a model for the esterification of ether-containing secondary alcohols.

Reaction Scheme

The overall reaction for the Fischer esterification of 1-methoxybutan-1-ol with acetic acid is presented below:

Acetic Acid 1-Methoxybutan-1-ol 1-Methoxybutyl acetate Water

Quantitative Data

Physical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Methoxybutan-1-ol | 104.15 | ~140-142 | ~0.9 |

| Acetic Acid | 60.05 | 118 | 1.049 |

| 1-Methoxybutyl acetate | 146.18 | ~172 | ~0.96 |

| Sulfuric Acid (Catalyst) | 98.08 | 337 | 1.84 |

Spectral Data for 1-Methoxybutyl Acetate

While specific experimental data for 1-methoxybutyl acetate is not widely published, the following tables provide predicted and analogous spectral data based on similar structures. Researchers should perform their own spectral analysis for confirmation.

Table 3.2.1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8-4.9 | m | 1H | -CH(O)- |

| ~3.3 | s | 3H | -OCH₃ |

| ~2.0 | s | 3H | -C(O)CH₃ |

| ~1.3-1.6 | m | 4H | -CH₂-CH₂- |

| ~0.9 | t | 3H | -CH₃ |

Table 3.2.2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O |

| ~75 | -CH(O)- |

| ~56 | -OCH₃ |

| ~35 | -CH₂- |

| ~21 | -C(O)CH₃ |

| ~18 | -CH₂- |

| ~14 | -CH₃ |

Table 3.2.3: IR Spectral Data (Analogous from 3-Methoxybutyl Acetate) [3][4]

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1240 | C-O stretch (ester) |

| ~1100 | C-O stretch (ether) |

Experimental Protocol

This protocol is based on general Fischer esterification procedures and should be adapted and optimized by the researcher.[2][5][6]

Materials and Equipment

-

1-Methoxybutan-1-ol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus or chromatography setup

Reaction Setup

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methoxybutan-1-ol (1.0 eq).

-

Add an excess of glacial acetic acid (2.0-4.0 eq). Using an excess of the carboxylic acid helps to drive the equilibrium towards the product.[5]

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

-

Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.

Reaction Procedure

-

Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

-

Allow the reaction to reflux with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Workup and Purification

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether (or another suitable organic solvent).

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent.

-

The crude product can be purified by distillation or column chromatography to obtain pure 1-methoxybutyl acetate.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-methoxybutyl acetate.

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with extreme care.

-

Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.

Conclusion

The Fischer esterification provides a straightforward and effective method for the synthesis of 1-methoxybutyl acetate from 1-methoxybutan-1-ol and acetic acid. By following the detailed protocol and safety precautions outlined in these application notes, researchers can successfully synthesize and characterize the target ester. The provided quantitative and spectral data serve as a valuable reference for product identification and purity assessment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. 3-Methoxybutyl acetate | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxybutyl acetate(4435-53-4) IR Spectrum [m.chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204) [hmdb.ca]

Application Note: Real-Time Monitoring of Acetic Acid and 1-methoxybutan-1-ol Esterification using ¹H NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for utilizing one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the in-situ monitoring of the acid-catalyzed esterification of acetic acid with 1-methoxybutan-1-ol. This method allows for real-time kinetic analysis, providing valuable insights into reaction progress and endpoint determination without the need for sample extraction or quenching. The inherently quantitative nature of NMR spectroscopy is leveraged to track the consumption of reactants and the formation of the product, 1-methoxybutyl acetate.

Introduction and Principle

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique ideal for monitoring the progress of chemical reactions.[1][2] Its key advantage lies in its ability to provide detailed structural information and quantitative data simultaneously.[3][4] For the esterification of acetic acid and 1-methoxybutan-1-ol, ¹H NMR allows for the direct observation of changes in the chemical environment of protons as the reaction proceeds.

The principle of this application is based on tracking the integral areas of specific, well-resolved proton signals corresponding to the reactants and the product. As the reaction progresses, the signals from the starting materials will decrease in intensity, while new signals corresponding to the ester product will appear and grow. The ratio of these integrals at any given time provides a direct measure of the reaction conversion.

Reaction Scheme

The acid-catalyzed reaction involves the formation of 1-methoxybutyl acetate and water from acetic acid and 1-methoxybutan-1-ol.

Data Presentation: Characteristic ¹H NMR Signals

To monitor the reaction, it is crucial to identify unique proton signals for each component that do not overlap. The following table summarizes the expected chemical shifts (in ppm) in a common deuterated solvent like CDCl₃. These values are estimates and may vary slightly based on concentration and temperature.

| Compound | Functional Group | Proton Assignment | Estimated Chemical Shift (δ, ppm) |

| Acetic Acid | Carboxylic Acid | -COOH | 10.0 - 12.0 (broad) |

| Methyl | CH₃COOH | ~2.1 | |

| 1-methoxybutan-1-ol | Methine | -CH(OH)OCH₃ | ~4.8 |

| Methoxy | -CH(OH)OCH₃ | ~3.4 | |

| Methylene | -CH₂CH₂CH₃ | ~1.6 | |

| Methylene | -CH₂CH₂CH₃ | ~1.4 | |

| Methyl | -CH₂CH₂CH₃ | ~0.9 | |

| 1-methoxybutyl acetate (Product) | Methine | -CH(OAc)OCH₃ | ~5.8 |

| Methoxy | -CH(OAc)OCH₃ | ~3.3 | |

| Acetate Methyl | CH₃COO- | ~2.0 | |

| Methylene | -CH₂CH₂CH₃ | ~1.7 | |

| Methylene | -CH₂CH₂CH₃ | ~1.4 | |

| Methyl | -CH₂CH₂CH₃ | ~0.9 |

Experimental Protocol

This protocol outlines the steps for setting up and monitoring the reaction directly within an NMR tube.[1]

-

Reactants: Acetic acid (glacial), 1-methoxybutan-1-ol.

-

Catalyst: Concentrated sulfuric acid (H₂SO₄).

-

Deuterated Solvent: Chloroform-d (CDCl₃) or another suitable non-reactive deuterated solvent.[5]

-

Internal Standard (Optional): Tetramethylsilane (TMS) or another inert compound with a known concentration and a signal in a clear spectral region.

-

Equipment: Standard 5 mm NMR tubes, pipettes, vials, NMR spectrometer (e.g., 400 MHz or higher).[6]

-

Ensure all glassware, including the NMR tube, is clean and dry to prevent contamination.[5][6]

-

In a small, dry vial, prepare the reaction mixture. For a total volume of 0.7 mL (suitable for a standard 5 mm NMR tube), combine the following:

-

1-methoxybutan-1-ol (1 equivalent)

-

Acetic acid (1 equivalent)

-

Deuterated solvent (e.g., CDCl₃) to make up the bulk of the volume.

-

-

Ensure the solution is homogeneous.[7]

-

Transfer the solution to the NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0) of the starting materials before adding the catalyst. This will serve as the baseline.

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 μL) to the NMR tube.

-

Cap the tube, invert it several times to mix thoroughly, and quickly insert it into the NMR spectrometer to begin data acquisition.

-

Experiment Type: A series of standard 1D ¹H NMR spectra.[1]

-

Temperature: Lock and shim the spectrometer at the desired reaction temperature (e.g., 298 K).

-

Acquisition Parameters: For accurate quantification (qNMR), it is critical to ensure full relaxation of the protons between scans.[8]

-

Pulse Angle (p1): 90°

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons being integrated. A delay of 30 seconds is generally a safe starting point for many organic molecules.

-

Number of Scans (ns): 4 to 8, depending on the concentration, to achieve a good signal-to-noise ratio in a reasonable time.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Time-Course Setup: Program the spectrometer to automatically acquire spectra at regular intervals (e.g., every 5-10 minutes) until the reaction reaches equilibrium or completion.

-

Apply standard processing to each spectrum in the time series: Fourier transform, phase correction, and baseline correction.

-

Select well-resolved signals for integration. For this reaction, the methyl signal of the acetate group on the product (~2.0 ppm) and the methyl signal of the reactant acetic acid (~2.1 ppm) are excellent candidates.

-

Integrate the chosen peaks for the reactant (I_reactant) and the product (I_product) at each time point.

-

Calculate the percentage conversion at each time point (t) using the following formula:

% Conversion (t) = [I_product / (I_product + I_reactant)] * 100

Quantitative Reaction Monitoring Data

The following table presents example data that could be obtained from this experiment.

| Time (minutes) | Integral (Acetic Acid, ~2.1 ppm) | Integral (1-methoxybutyl acetate, ~2.0 ppm) | % Conversion |

| 0 | 1.00 | 0.00 | 0.0% |

| 10 | 0.85 | 0.15 | 15.0% |

| 20 | 0.72 | 0.28 | 28.0% |

| 30 | 0.61 | 0.39 | 39.0% |

| 60 | 0.40 | 0.60 | 60.0% |

| 90 | 0.27 | 0.73 | 73.0% |

| 120 | 0.20 | 0.80 | 80.0% |

| 180 | 0.15 | 0.85 | 85.0% |

Visualizations

Caption: Acid-catalyzed esterification reaction pathway.

Caption: Workflow for NMR-based reaction monitoring.

References

- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. organomation.com [organomation.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Gas Chromatography Method for Analyzing Products of Acetic Acid and 1-Methoxybutan-1-ol Reaction

Abstract

This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of the reaction mixture resulting from the esterification of acetic acid with 1-methoxybutan-1-ol. The primary product of this reaction is 1-methoxybutyl acetate. This method is suitable for monitoring reaction progress, determining product purity, and quantifying the concentration of reactants and products. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic synthesis, often requiring careful monitoring to optimize reaction conditions and maximize yield. Gas chromatography with flame ionization detection (GC-FID) is a powerful and widely used technique for separating and quantifying volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of the reaction between acetic acid and 1-methoxybutan-1-ol to form 1-methoxybutyl acetate, utilizing a polar capillary GC column for effective separation of the polar analytes.

Experimental

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: Agilent CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness (Part no. CP7658) or equivalent polar wax column.[1]

-

Injector: Split/Splitless injector.

-

Autosampler: Agilent 7693A automatic liquid sampler or manual injection.

-

Syringe: 10 µL GC syringe.

-

Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa.

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel, 99.999% purity), Air (FID oxidant, zero grade).

Reagents and Standards

-

Acetic Acid (≥99.7%)

-

1-Methoxybutan-1-ol (≥98%)

-

1-Methoxybutyl acetate (≥98%, for use as a reference standard)

-

Dichloromethane (DCM), HPLC grade (for sample and standard dilution)

-

Internal Standard (IS): n-Hexanol or other suitable non-interfering compound (≥99%)

Protocols

Standard Preparation

-

Primary Stock Standards (10,000 µg/mL):

-

Accurately weigh approximately 100 mg of acetic acid, 1-methoxybutan-1-ol, 1-methoxybutyl acetate, and the internal standard (e.g., n-hexanol) into separate 10 mL volumetric flasks.

-